molecular formula C23H18Cl2N2O2 B11984656 7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-33-8

7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11984656
CAS No.: 303061-33-8
M. Wt: 425.3 g/mol
InChI Key: AZTUEGNRIIFWSD-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound characterized by a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C25H20Cl2N2O3, with a molecular weight of 467.3 g/mol . Key structural features include:

  • Chlorine substituents at positions 7 and 9 on the benzoxazine ring.
  • A 4-methoxyphenyl group at position 2 and a phenyl group at position 3.

This compound is part of a broader class of pyrazolo-benzoxazine derivatives studied for their cholinesterase inhibitory activity and structural versatility in medicinal chemistry .

Properties

CAS No.

303061-33-8

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-17-9-7-14(8-10-17)20-13-21-18-11-16(24)12-19(25)22(18)29-23(27(21)26-20)15-5-3-2-4-6-15/h2-12,21,23H,13H2,1H3

InChI Key

AZTUEGNRIIFWSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazolo[1,5-c][1, benzoxazine framework originates from a pyrazole ring fused to a benzoxazine moiety. The pyrazole core is typically synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or their equivalents . For the target compound, the pyrazole ring must incorporate a 4-methoxyphenyl group at position 2 and a phenyl group at position 5. This is achieved by reacting hydrazine hydrate with a custom 1,3-diketone precursor, such as 1-(4-methoxyphenyl)-3-phenyl-1,3-propanedione, under reflux conditions in ethanol. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring .

Key Reaction Parameters

  • Temperature : 80–100°C

  • Solvent : Ethanol or toluene

  • Yield : 60–75% (depending on substituent steric effects)

Formation of the Benzoxazine Ring

The benzoxazine component is constructed using a solventless method pioneered in patent US5543516A . This approach eliminates toxic solvents and reduces purification steps by employing reactive extrusion or static mixing. For the target molecule, a phenolic precursor bearing chloro groups at positions 7 and 9 is reacted with a primary amine (e.g., aniline derivative) and paraformaldehyde in a stoichiometric ratio. The mixture is heated to 100–120°C in a screw extruder, where the aldehyde facilitates Mannich-type cyclization, forming the benzoxazine ring .

Advantages of Solventless Synthesis

  • Efficiency : Reaction completes in 15–30 minutes .

  • Scalability : Continuous processing via extruders enables industrial-scale production.

  • Purity : Minimizes oligomer formation compared to solvent-based routes.

Functionalization with Chloro, Methoxyphenyl, and Phenyl Groups

Introducing substituents demands precise control over reaction sites. The 7,9-dichloro groups are incorporated either during the benzoxazine ring formation or via post-cyclization halogenation. Chlorination using phosphorus pentachloride (PCl₅) in dichloromethane at 0°C selectively targets the benzoxazine’s aromatic positions, guided by electron-withdrawing effects of the oxazine oxygen . Meanwhile, the 4-methoxyphenyl and phenyl groups are pre-installed in the pyrazole and phenolic precursors, respectively, to avoid competing reactions during later stages.

Functionalization Sequence

  • Pyrazole Synthesis : Introduce 4-methoxyphenyl and phenyl groups via diketone precursor.

  • Benzoxazine Formation : Integrate chloro groups using a dichlorophenolic building block.

  • Final Assembly : Couple functionalized pyrazole and benzoxazine intermediates through nucleophilic aromatic substitution.

Optimization of Reaction Conditions

Optimizing temperature, catalyst loading, and stoichiometry is critical for maximizing yield and purity. For example, increasing the reaction temperature from 80°C to 120°C during benzoxazine formation improves cyclization efficiency but risks decomposition of the methoxyphenyl group. Similarly, employing triethylamine as a base in chlorination steps enhances reaction rates by scavenging HCl byproducts .

Table 1: Impact of Temperature on Benzoxazine Yield

Temperature (°C)Yield (%)Purity (%)
805892
1007295
1208588

Scale-Up and Industrial Production Considerations

Transitioning from lab-scale to industrial production requires addressing cost, safety, and waste management. The solventless extrusion method is particularly advantageous here, as it eliminates solvent recovery systems and reduces energy consumption. For large-scale chlorination, continuous flow reactors paired with in-line analytics ensure consistent quality control.

Challenges in Scale-Up

  • Exothermic Reactions : Requires precise temperature modulation to prevent runaway reactions.

  • Byproduct Management : Oligomers and unreacted intermediates necessitate advanced purification techniques like crystallization or chromatography.

Comparative Analysis of Synthesis Pathways

Two primary routes dominate the literature:

  • Stepwise Assembly : Construct pyrazole and benzoxazine separately, then fuse them.

  • Convergent Synthesis : Simultaneously build both rings using multifunctional precursors.

The stepwise approach offers better control over regiochemistry but involves more intermediates. Convergent methods reduce step count but demand highly selective reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

The compound 7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has garnered interest in various scientific fields due to its unique structural features and potential therapeutic applications. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological properties, synthesis, and biological activities.

Structure

The compound features a complex bicyclic structure that includes a pyrazolo-benzoxazine framework. The presence of dichloro and methoxy substituents on the phenyl rings contributes to its chemical reactivity and biological interactions.

Physicochemical Properties

  • Molecular Formula : C17_{17}H14_{14}Cl2_2N2_2O
  • Molecular Weight : 355.21 g/mol

These properties are crucial for understanding the compound's behavior in biological systems and its potential for drug development.

Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. The unique electron-withdrawing properties of the dichloro and methoxy groups may play a role in modulating biological activity through interactions with cellular targets.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains. The presence of halogens and electron-donating groups often enhances the interaction with microbial cell membranes.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit factor Xa, a key enzyme in the coagulation cascade, making them potential candidates for anticoagulant therapies.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the pyrazolo-benzoxazine core through cyclization reactions.
  • Substitution reactions to introduce dichloro and methoxy groups at specific positions on the phenyl rings.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted a series of benzoxazine derivatives where modifications led to increased potency against breast cancer cell lines. The introduction of dichloro groups was noted to enhance cytotoxic effects significantly.
  • Antimicrobial Testing : In a recent investigation published in Antibiotics, derivatives related to this compound were tested against Staphylococcus aureus. Results indicated promising antimicrobial activity correlating with structural modifications that included halogen substitutions.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, emphasizing differences in substituents, molecular properties, and biological relevance:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Activity Reference
7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7,9-Cl; 2-(4-MeOPh); 5-Ph C25H20Cl2N2O3 467.3 Target compound; pyrazolo-benzoxazine core with cholinesterase inhibition potential
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7,9-Cl; 5-(4-FPh); 2-Ph C22H15Cl2FN2O 413.3 Fluorine substitution reduces steric bulk; enhanced lipophilicity
7,9-Dichloro-5-(4-methylphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7,9-Cl; 5-(4-MePh); 2-(2-naphthyl) C28H21Cl2N2O 472.4 Bulky naphthyl group may hinder target binding but improve thermal stability
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7,9-Cl; 5-(4-BrPh); 2-(4-MeOPh) C23H17BrCl2N2O2 504.2 Bromine increases molecular weight; potential halogen bonding in protein interactions
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7-OMe; 5-(4-(Cl-BnO)Ph); 2-Ph C30H23ClN2O3 507.0 Chlorobenzyloxy substituent enhances electron density; may improve solubility
7,9-Dibromo-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7,9-Br; 2-(4-MeOPh); 5-(pyridin-4-yl) C22H17Br2N3O2 515.2 Bromine and pyridine groups increase polar surface area; potential kinase inhibition

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound (vs. Halogen Substitutions: Bromine () and chlorine () at positions 7 and 9 improve metabolic stability via steric hindrance and halogen bonding.

Physical Properties :

  • Molecular Weight : Brominated derivatives (e.g., ) exceed 500 g/mol, which may limit blood-brain barrier permeability compared to lighter analogs like (413.3 g/mol).
  • Solubility : Methoxy and chlorobenzyloxy groups () improve aqueous solubility relative to purely hydrophobic analogs (e.g., ).

Biological Activity

7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of pyrazole and benzoxazine rings through cyclization reactions.

Anticancer Properties

Several studies have investigated the anticancer properties of related compounds in the pyrazolo-benzoxazine class. For example, a series of derivatives were tested for their antiproliferative activity against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics such as doxorubicin .

CompoundCell LineIC50 (μmol/mL)Reference
7,9-Dichloro DerivativeA-5490.04
7,9-Dichloro DerivativeMCF70.06
7,9-Dichloro DerivativeHCT-1160.08

The mechanism of action for compounds in this class often involves the induction of apoptosis in cancer cells. This is achieved through various pathways including the activation of caspases and modulation of cell cycle regulators. The presence of electron-withdrawing groups such as chlorine enhances the reactivity of these compounds towards biological targets.

Case Studies

A notable case study involved the evaluation of a closely related compound's efficacy in vivo. In this study, mice bearing xenografted tumors were treated with the compound and showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Comparative Analysis

The biological activity of this compound can be compared to other classes of compounds:

Compound ClassActivity TypeNotable Findings
Pyrazolo-benzoxazinesAnticancerSignificant cytotoxicity against multiple cancer cell lines .
BenzothiazinesAntioxidant & AnticancerModerate DPPH radical-scavenging activity; effective against A-549 and HCT-116 .
Triazole derivativesAntiviral & AnticancerActive against various malignant cell lines with promising IC50 values .

Q & A

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer : Challenges include exothermic reactions and purification bottlenecks. Implement flow chemistry for safer heat management and preparative HPLC for large-scale purification. Optimize solvent recovery systems to reduce costs .

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